2-(Ethylthio)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

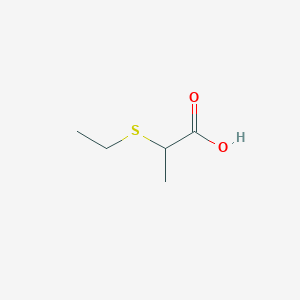

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCCDNHTPQDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598480, DTXSID10901014 | |

| Record name | 2-(Ethylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-87-4 | |

| Record name | 2-(Ethylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing 2-(ethylthio)propanoic acid, a thioether carboxylic acid derivative. The document outlines two core methodologies: Nucleophilic Substitution via a Williamson-type reaction and Conjugate Addition via a Thia-Michael reaction. Detailed experimental protocols, quantitative data from analogous preparations, and logical pathway visualizations are provided to support advanced research and development applications.

Overview of Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

-

Nucleophilic Substitution (Williamson Thioether Synthesis): This is a robust and high-yielding two-step process. It begins with the S_N2 reaction of a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) with an ethanethiolate salt to form the corresponding thioether ester. This intermediate is then hydrolyzed to yield the final carboxylic acid. This pathway is often preferred for its high efficiency and straightforward execution.

-

Conjugate Addition (Thia-Michael Reaction): This pathway involves the 1,4-addition of ethanethiol to an acrylate, such as ethyl acrylate or acrylic acid itself.[1] When an ester is used as the starting material, a subsequent hydrolysis step is required to obtain the final product. This method is characteristic of "click" chemistry, often proceeding rapidly under mild conditions.[2]

Below are graphical representations of these two primary synthesis pathways.

Quantitative Data

| Pathway | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Nucleophilic Substitution | Ethyl 2-bromoisobutyrate, Sodium thiomethoxide | LiOH·H₂O (for hydrolysis) | Step 1: Ethanol, 20°C, 12hStep 2: THF/Ethanol/H₂O, 90°C, 4h | 94% | [3] |

Detailed Experimental Protocols

The following protocol is based on the highly analogous synthesis of 2-methyl-2-(methylthio)propanoic acid and is adapted for the preparation of this compound via the Nucleophilic Substitution pathway.[3]

Workflow Diagram

Protocol: Synthesis via Nucleophilic Substitution

Step 1: Synthesis of Ethyl 2-(ethylthio)propanoate

-

To a solution of sodium ethanethiolate in absolute ethanol, add a stoichiometric equivalent of ethyl 2-bromopropanoate dropwise at room temperature.

-

Stir the resulting mixture at 20°C for 12 hours to ensure the completion of the S_N2 reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Hydrolysis to this compound

-

To the reaction mixture from Step 1, add lithium hydroxide monohydrate (LiOH·H₂O), tetrahydrofuran (THF), and water. A typical solvent ratio would be similar to the 1:1:1 mixture of THF/ethanol/water used in the analogous preparation.[3]

-

Heat the mixture to 90°C and maintain this temperature for 4 hours to facilitate the complete hydrolysis of the ester.

-

After cooling the reaction mixture to room temperature, acidify it to a pH of approximately 2-3 using a suitable acid, such as 1M hydrochloric acid (HCl).

-

Extract the aqueous solution with an organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved through vacuum distillation or column chromatography if necessary.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Ethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid, with the CAS number 20461-87-4, is a sulfur-containing carboxylic acid. Its structure, featuring a chiral center at the second carbon, suggests the potential for stereoisomers, a critical consideration in pharmaceutical development. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for their determination, and addresses the current gap in biological data for this compound.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H10O2S | [1][2][3] |

| Molecular Weight | 134.20 g/mol | [1][2][3] |

| Physical Form | Solid | [1][3] |

| pKa (Predicted) | 3.88 ± 0.10 | [1] |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [1][2] |

| Boiling Point | 113.7 °C at 8 Torr227.9 °C at 760 mmHg (Calculated) | [1][2] |

| XlogP (Predicted) | 1.2 | [4] |

| Melting Point | Data not available | |

| LogP (Experimental) | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not documented, standard methodologies for organic acids can be applied.

Determination of Melting Point

The melting point of a solid organic compound like this compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. The shake-flask method is a classical approach for its experimental determination.

Workflow for Shake-Flask LogP Determination:

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a fundamental property influencing its absorption and distribution. A common method for its determination is the equilibrium solubility method.

Workflow for Aqueous Solubility Determination:

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(2-phenylethanethioyl)sulfanyl]propanoic Acid | C11H12O2S2 | CID 11311013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of a novel series of 2-methylsulfanyl fatty acids and their toxicity on the human K-562 and U-937 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Ethylthio)propanoic Acid

CAS Number: 20461-87-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Ethylthio)propanoic acid, a sulfur-containing carboxylic acid of interest in various research and development fields, particularly in the design of targeted therapeutic and diagnostic agents. This document consolidates available data on its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its emerging role in the context of hypoxia-targeted agents.

Chemical and Physical Properties

This compound is a chiral organic compound with a molecular weight of 134.20 g/mol and the chemical formula C5H10O2S.[1] Its structure features a propanoic acid backbone with an ethylthio group attached to the alpha-carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20461-87-4 | [1] |

| Molecular Formula | C5H10O2S | [1] |

| Molecular Weight | 134.20 g/mol | [1] |

| Boiling Point | 113.7 °C at 8 Torr | |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.88 ± 0.10 (Predicted) | |

| Form | Solid | |

| SMILES | CCSC(C)C(=O)O | [2] |

| InChI | InChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | [2] |

| InChIKey | QSPCCDNHTPQDKL-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on the general principles of nucleophilic substitution reactions for the synthesis of thioethers.

Materials:

-

2-Bromopropanoic acid

-

Ethanethiol

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethanethiolate: In a round-bottom flask, dissolve ethanethiol in a suitable solvent like ethanol. Add an equimolar amount of sodium hydroxide to generate sodium ethanethiolate in situ.

-

Nucleophilic Substitution: To the solution of sodium ethanethiolate, add 2-bromopropanoic acid dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or chromatography.

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characterization data based on its structure and data from analogous compounds.

Table 2: Predicted Analytical Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a quartet for the methine proton at the alpha-carbon, a doublet for the methyl group on the propanoic acid backbone, and a singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group, the methine and methyl carbons of the propanoic acid backbone, and a downfield signal for the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 134.20. Fragmentation patterns would likely show loss of the carboxylic acid group and cleavage of the C-S bond. |

Applications in Drug Development and Research

The primary area of interest for this compound and its derivatives is in the development of radiopharmaceuticals, particularly for imaging hypoxic tissues. Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and poor prognosis.

Role as a Chelator for Radiometals

Derivatives of this compound can be functionalized to act as chelating agents for radiometals like Technetium-99m (⁹⁹mTc), a commonly used gamma-emitting radionuclide in single-photon emission computed tomography (SPECT). These chelators form stable complexes with the radiometal, which can then be targeted to specific biological sites.

Hypoxia Imaging

The ethylthio moiety in these molecules can be incorporated into larger structures designed to accumulate in hypoxic regions. For instance, a derivative, 2-(2-aminoethylthio)-3-(1H-imidazol-4-yl)propanoic acid, has been investigated as a component of a ⁹⁹mTc-labeled complex for potential hypoxia imaging. While specific data for a radiolabeled complex of this compound is not available, biodistribution studies of related ⁹⁹mTc complexes have shown some tumor uptake and favorable tumor-to-muscle ratios due to rapid clearance from non-target tissues.

Table 3: Biodistribution Data of a Related ⁹⁹mTc-labeled Hypoxia Imaging Agent (% Injected Dose per Gram)

| Organ | 1 h post-injection | 4 h post-injection |

| Blood | 0.8 ± 0.1 | 0.3 ± 0.05 |

| Heart | 0.5 ± 0.1 | 0.2 ± 0.04 |

| Lungs | 1.2 ± 0.2 | 0.5 ± 0.1 |

| Liver | 5.6 ± 0.8 | 3.1 ± 0.5 |

| Kidneys | 15.2 ± 2.5 | 8.9 ± 1.2 |

| Tumor | 1.5 ± 0.3 | 1.1 ± 0.2 |

| Muscle | 0.4 ± 0.1 | 0.2 ± 0.03 |

Data is hypothetical and representative of typical biodistribution for such agents.

Signaling Pathways and Mechanism of Action

The interest in propanoic acid derivatives for hypoxia imaging may be linked to the metabolic role of propionate. Recent studies have suggested that propionate metabolism can induce a hypoxic state within cells by increasing oxygen consumption. This process can lead to the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-2α. HIFs are transcription factors that play a crucial role in the cellular response to hypoxia, upregulating genes involved in angiogenesis, glucose metabolism, and cell survival.

The proposed mechanism suggests that a radiolabeled derivative of this compound could be preferentially retained in cells with high propionate uptake and metabolism, which would correspond to areas of high metabolic activity and potentially hypoxia, such as in tumors.

Caption: Proposed mechanism of action for this compound derivatives in hypoxia.

Experimental Workflows

The development of a radiopharmaceutical based on this compound would typically follow a structured workflow from synthesis to preclinical evaluation.

Caption: A typical experimental workflow for developing a radiopharmaceutical.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel diagnostic and therapeutic agents, particularly in the field of oncology. Their potential role as chelators for radiometals, combined with the metabolic link between propionate and hypoxia, opens up new avenues for the design of hypoxia-targeted radiopharmaceuticals. Further research is warranted to fully elucidate the synthesis, biological activity, and clinical potential of this class of compounds. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the properties and applications of this compound.

References

Spectroscopic Profile of 2-(Ethylthio)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Ethylthio)propanoic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, standardized experimental protocols for the acquisition of such data are provided.

Chemical Structure and Properties

Chemical Formula: C₅H₁₀O₂S

Molecular Weight: 134.20 g/mol [1]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~3.3 - 3.5 | Quartet | 1H | -S-CH (CH₃)- |

| ~2.6 - 2.8 | Quartet | 2H | -CH₂ -S- |

| ~1.5 - 1.7 | Doublet | 3H | -CH(CH₃ )- |

| ~1.2 - 1.4 | Triplet | 3H | -CH₃ -CH₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C =O |

| ~45 - 50 | -S-C H(CH₃)- |

| ~25 - 30 | -C H₂-S- |

| ~20 - 25 | -CH(C H₃)- |

| ~14 - 18 | -C H₃-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2850-2990 | Medium | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1210-1320 | Medium | C-O stretch |

| 600-800 | Weak to Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 134 | [M]⁺ (Molecular Ion) |

| 89 | [M - COOH]⁺ |

| 75 | [CH₃-CH-COOH]⁺ |

| 61 | [CH₃-CH₂-S]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Ethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid is a sulfur-containing carboxylic acid with potential applications in various fields, including materials science and as a building block in the synthesis of more complex molecules. Understanding its molecular structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and for its application in drug development where molecular geometry plays a pivotal role in biological activity. This technical guide provides a detailed overview of the structural and conformational properties of this compound, drawing upon analogous data from closely related compounds and theoretical principles where direct experimental data is not available.

Molecular Structure

The fundamental structure of this compound consists of a propanoic acid backbone with an ethylthio (-S-CH₂CH₃) substituent at the α-carbon. The presence of a chiral center at the α-carbon means that this compound can exist as two enantiomers, (R)- and (S)-2-(Ethylthio)propanoic acid.

Structural Parameters

While a crystal structure for this compound is not publicly available, data from the closely related compound, 2-(Ethoxycarbonothioylthio)propanoic acid, provides valuable insights into expected bond lengths and angles.[1] The covalent geometry is anticipated to be consistent with standard values for sp³ hybridized carbon atoms, sp² hybridized carbonyl carbon, and sulfur atoms in a thioether linkage.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| Cα-C(O) | ~1.52 Å | |

| C=O | ~1.21 Å | |

| C-OH | ~1.34 Å | |

| Cα-S | ~1.82 Å | |

| S-C(ethyl) | ~1.81 Å | |

| C(ethyl)-C(ethyl) | ~1.53 Å | |

| Cα-C(methyl) | ~1.53 Å | |

| Bond Angles | ||

| C(methyl)-Cα-C(O) | ~109.5° | |

| C(methyl)-Cα-S | ~109.5° | |

| C(O)-Cα-S | ~109.5° | |

| Cα-S-C(ethyl) | ~100° | |

| O=C-OH | ~123° | |

| Cα-C(O)-OH | ~112° |

Note: These values are estimations based on standard bond lengths and angles and data from structurally similar compounds.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the Cα-C(O), Cα-S, S-C(ethyl), and C-OH bonds.

Carboxylic Acid Group Conformation

The carboxylic acid group itself has two planar conformations: syn and anti, referring to the orientation of the hydroxyl proton with respect to the carbonyl group. The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable for carboxylic acids due to favorable intramolecular interactions.[2]

Thioether Side Chain Conformation

Computational studies on thioether-containing molecules have shown that the gauche conformation around the C-S-C-C torsion angle is often preferred.[3] This preference is attributed to a balance of steric and electronic effects. Therefore, the ethylthio side chain in this compound is expected to favor a gauche arrangement.

Rotational Isomers

The combination of rotations around the key single bonds gives rise to several possible rotational isomers (rotamers). The relative energies of these conformers determine the overall conformational preference of the molecule in different environments (gas phase, solution, or solid state). The most stable conformers are likely to be those that minimize steric hindrance and optimize any potential intramolecular hydrogen bonding.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformers

| Dihedral Angle | Description | Predicted Stable Conformations |

| H-O-C=O | Carboxylic acid proton orientation | syn (near 0°) |

| C(methyl)-Cα-C(O)-OH | Orientation of the carboxylic acid group | Staggered conformations |

| C(methyl)-Cα-S-C(ethyl) | Orientation of the ethyl group relative to the methyl group | Staggered conformations |

| Cα-S-C(ethyl)-C(ethyl) | Conformation of the ethyl group | gauche (±60°) and anti (180°) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a 2-halopropanoic acid with an ethyl mercaptan salt. A general procedure is outlined below.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Sodium Ethanethiolate: Sodium metal is cautiously added to an excess of ethanethiol in an inert solvent like anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted to form sodium ethanethiolate.

-

Nucleophilic Substitution: 2-Bromopropanoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The freshly prepared solution of sodium ethanethiolate is then added dropwise to the solution of 2-bromopropanoic acid at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Workup and Purification: After the reaction is complete, the mixture is poured into water and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate and any unreacted thiolate. The aqueous layer is then extracted several times with an organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Conformational Analysis via Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for investigating the conformational preferences of molecules.

Workflow for Computational Conformational Analysis

Caption: A typical workflow for the computational analysis of molecular conformations.

Detailed Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.

-

DFT Optimization: The geometries of the low-energy conformers identified in the previous step are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Analysis: The relative energies of the conformers are calculated to determine their populations at a given temperature. The geometric parameters (bond lengths, angles, and dihedral angles) of the most stable conformers are then analyzed.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound. While direct experimental data for this specific molecule is limited, a robust understanding can be built upon the analysis of closely related compounds and the application of established theoretical principles. The provided experimental and computational protocols offer a framework for the synthesis and detailed conformational analysis of this and similar molecules, which is essential for its potential applications in research and development.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(Ethylthio)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)propanoic acid and its derivatives represent a class of sulfur-containing organic compounds that, while not extensively studied, hold potential for a range of biological activities. This technical guide synthesizes the available scientific information on related compounds to extrapolate the potential therapeutic applications of this compound derivatives, focusing on their possible antimicrobial and anti-inflammatory properties. Due to a notable scarcity of direct research on this compound, this document draws upon data from structurally analogous alkylthioalkanoic acids and other propanoic acid derivatives to build a predictive framework for their biological functions.

Potential Biological Activities

The core structure of this compound, featuring a propanoic acid moiety and an ethylthio group, suggests the possibility of interactions with biological systems, particularly in pathways related to inflammation and microbial growth.

Anti-inflammatory Activity

Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[2] Organosulfur compounds have also been noted for their anti-inflammatory effects, often through the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[3][4] The presence of both the propanoic acid and the sulfur-containing ethylthio group in this compound suggests a potential for dual or synergistic anti-inflammatory effects.

Antimicrobial Activity

Various carboxylic acid derivatives have demonstrated antimicrobial properties.[5] Propionic acid itself is known to suppress the growth of various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antimicrobial action is often attributed to the disruption of cellular pH homeostasis in microbes. Furthermore, organosulfur compounds found in nature have exhibited a broad spectrum of antimicrobial activities. The combination of these two functional groups in this compound derivatives could lead to compounds with significant antimicrobial potential.

Quantitative Data on Analogous Compounds

Due to the limited specific data on this compound derivatives, the following tables summarize the biological activities of structurally related propanoic acid and alkylthio derivatives to provide a comparative reference.

Table 1: Anti-inflammatory Activity of Selected Propanoic Acid Derivatives

| Compound | Assay | Model | Key Findings | Reference |

| Ibuprofen | Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | Selective inhibition of COX enzymes | [2] |

| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Wistar rats | Significant reduction in paw edema | [6] |

| Propionic acid | NF-κB Inhibition | In vitro reporter assay | Dose-dependent suppression of NF-κB activity | [7] |

Table 2: Antimicrobial Activity of Selected Propanoic Acid and Thio-Derivatives

| Compound/Derivative Class | Target Organism(s) | Assay Type | Key Findings (e.g., MIC) | Reference |

| Propionic acid | Staphylococcus aureus (MRSA) | Growth suppression assay | Significant growth suppression | [5] |

| Propionic acid ester derivative | Staphylococcus aureus (MRSA) | Growth suppression assay | Efficacy equivalent to propionic acid | [5] |

| Schiff bases of propionic acid | S. aureus, B. subtilis, E. coli | Tube dilution method | Varied antibacterial activity | [8][9] |

| 2-Thiophene carboxylic acid thioureides | S. aureus, P. aeruginosa, C. albicans | Microdilution method | Determination of Minimal Inhibitory Concentration (MIC) | [10] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, S. aureus, E. coli | Microdilution method | MIC of 64 µg/mL against C. albicans | [11] |

Experimental Protocols

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model to assess acute inflammation.

Principle: Carrageenan, a polysaccharide, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The reduction in paw volume after administration of a test compound is a measure of its anti-inflammatory activity.[12][13]

Procedure:

-

Animal Model: Wistar rats or Swiss albino mice are typically used.[13][14]

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivative.[15][16]

-

Compound Administration: The test compound is administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[13][15]

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.[15]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][17]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.[20][21]

Procedure:

-

Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.[11][18]

-

Inoculum Preparation: A standardized suspension of the microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11][21]

-

Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.[18]

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for yeast) for 16-24 hours.[18]

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound where no visible growth is observed.[21]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of the inflammatory response.[22][23] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[24][25]

Caption: Simplified diagram of the NF-κB signaling pathway leading to inflammation.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound for potential biological activities.

Caption: A streamlined workflow for screening novel compounds for biological activity.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently limited in publicly available literature, the structural motifs present in these molecules suggest a strong potential for both anti-inflammatory and antimicrobial properties. The information compiled in this guide, based on analogous compounds, provides a solid foundation for initiating research into this promising, yet underexplored, class of molecules. Further investigation, following the outlined experimental protocols, is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. apec.org [apec.org]

- 19. woah.org [woah.org]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 24. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-(Ethylthio)propanoic Acid in Biological Systems

Disclaimer: As of December 2025, there is a notable lack of publicly available scientific literature specifically detailing the mechanism of action of 2-(ethylthio)propanoic acid. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action by drawing parallels with structurally related and well-researched propanoic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for hypothesis generation and experimental design.

Introduction

This compound is a sulfur-containing carboxylic acid. While its specific biological roles are not well-documented, its structural similarity to other biologically active propanoic acid derivatives suggests potential activities in two key areas: anti-inflammatory effects through cyclooxygenase (COX) inhibition and antimicrobial activity. This guide will explore these potential mechanisms in detail, providing quantitative data from related compounds, experimental protocols, and visual diagrams of relevant pathways and workflows.

Potential Anti-Inflammatory Mechanism of Action: Cyclooxygenase (COX) Inhibition

A prominent class of propanoic acid derivatives, the 2-arylpropionic acids (e.g., ibuprofen and naproxen), are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] Given its propanoic acid core, it is plausible that this compound could exhibit similar inhibitory effects on COX enzymes.

The Cyclooxygenase (COX) Signaling Pathway

The COX pathway, also known as the arachidonic acid cascade, is a critical signaling pathway in the inflammatory response.[3][4] Cellular stimulation (e.g., by cytokines) activates phospholipase A2, which releases arachidonic acid from the cell membrane.[5] Arachidonic acid is then metabolized by COX-1 and COX-2 to form prostaglandin H2 (PGH2), an unstable intermediate.[3][4] PGH2 is subsequently converted by various synthases into a range of biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[3][6]

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to PGH2.[7][8] There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and responsible for homeostatic functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[9]

-

COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues, and is the primary target for the anti-inflammatory effects of NSAIDs.[9]

The selectivity of an NSAID for COX-1 versus COX-2 is a key determinant of its efficacy and side-effect profile.[10]

Quantitative Data for Representative COX Inhibitors

The inhibitory potency of NSAIDs is typically reported as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 and COX-2 indicates the drug's selectivity. The following table summarizes the IC50 values for ibuprofen and naproxen from human whole blood assays.

| Compound | Target | IC50 (µM) | COX-1/COX-2 Ratio | Reference(s) |

| Ibuprofen | COX-1 | 12 | 0.15 | [11] |

| COX-2 | 80 | [11] | ||

| Naproxen | COX-1 | ~2.5 | ~0.1 | [10] |

| COX-2 | ~24.5 | [10] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the IC50 of a test compound against COX-1 and COX-2.[12][13]

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, ADHP, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the solvent used for the inhibitor.[12]

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, and 10 µL of the solvent.[12]

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the test compound at various concentrations.[12]

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Measurement: Immediately place the plate in a fluorometer and measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the average slope of the background wells from the slopes of all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Potential Antimicrobial Mechanism of Action

Propionic acid is a short-chain fatty acid known for its antimicrobial properties and is used as a food preservative.[14][15] Its derivatives may also exhibit such activities.[16] The primary proposed mechanism for the antimicrobial action of propionic acid is the disruption of microbial cellular homeostasis through intracellular acidification.[14][17]

Proposed Antimicrobial Signaling and Effects

In its undissociated form, propionic acid can diffuse across the microbial cell membrane.[17] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This intracellular acidification can lead to:

-

Inhibition of metabolic enzymes: Many enzymes have a narrow optimal pH range for their activity.

-

Disruption of the proton motive force: This can interfere with ATP synthesis and nutrient transport.

-

Induction of oxidative stress: This can damage cellular components like DNA, proteins, and lipids.[18]

-

Inhibition of cell growth and proliferation. [14]

Some studies have also suggested that propionic acid can affect bacterial morphology by interfering with the synthesis of flagella and fimbriae.[14]

Quantitative Data for the Antimicrobial Activity of Propionic Acid

The antimicrobial potency of a compound is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Microorganism | MIC of Propionic Acid (mM) | Reference(s) |

| Escherichia coli | 10 | [14] |

| Salmonella Typhimurium | ~50.6 | [14] |

| Candida albicans | 10 | [14] |

| Bacillus subtilis | 3.6 - 14.0 | [19] |

| Staphylococcus aureus | 3.6 - 14.0 | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of a test compound against a bacterial strain.[20][21]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Test compound (e.g., this compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in the appropriate broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]

-

Dilute the standardized suspension in fresh broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[22]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.[21]

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the test compound dilutions.

-

Include control wells:

-

Growth Control: Inoculum in broth without the test compound.

-

Sterility Control: Broth only.

-

-

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.[22]

-

General Workflow for Biological Activity Screening

For a novel compound like this compound with an unknown mechanism of action, a systematic screening workflow is essential. This typically starts with broad, high-throughput screening and progresses to more specific and complex assays.[24][25]

This workflow allows for the efficient identification of promising compounds and the elucidation of their mechanisms of action through progressively more detailed studies.[26][27][28]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong basis for hypothesizing its potential biological activities. The frameworks of COX inhibition and antimicrobial action, well-established for other propanoic acid derivatives, offer valuable starting points for future research. The experimental protocols and workflows detailed in this guide provide a practical roadmap for investigating the biological properties of this and other novel chemical entities. Further studies are warranted to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Functional Analysis of Cyclooxygenase-2 Inhibition by Non-Steroidal Anti-Inflammatory Drugs [ir.vanderbilt.edu]

- 8. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajmc.com [ajmc.com]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 14. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. metabolon.com [metabolon.com]

- 16. researchgate.net [researchgate.net]

- 17. Propionic acid and its esterified derivative suppress the growth ...: Ingenta Connect [ingentaconnect.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties [mdpi.com]

- 20. protocols.io [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. accio.github.io [accio.github.io]

- 26. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks [technologynetworks.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Ethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylthio)propanoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the established methodologies for determining the solubility of acidic compounds like this compound, offering a framework for researchers to conduct their own assessments.

Introduction to this compound

This compound is a carboxylic acid containing a thioether group. Its physicochemical properties, particularly solubility, are critical for its application in various research and development fields, including drug discovery and material science. Solubility dictates the bioavailability, formulation, and potential delivery routes of a compound. Understanding its behavior in different solvents is a foundational step in its scientific exploration.

Predicted Physicochemical Properties

While experimental solubility data is scarce, some predicted properties of this compound can be found in chemical databases. These predictions offer a theoretical basis for understanding its behavior.

| Property | Predicted Value | Source |

| pKa | 3.88 ± 0.10 | ChemicalBook[1] |

| Boiling Point | 113.7 °C (at 8 Torr) | ChemicalBook[1] |

| Density | 1.117 ± 0.06 g/cm³ | ChemicalBook[1] |

The predicted pKa suggests that this compound is a weak acid. Its solubility in aqueous solutions is expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate anion.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |

| Water (pH 3.0) | 25 | Data to be determined | Shake-Flask Method |

| Water (pH 7.4) | 25 | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Shake-Flask Method |

| Methanol | 25 | Data to be determined | Shake-Flask Method |

| Acetone | 25 | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 25 | Data to be determined | Shake-Flask Method |

| Dichloromethane | 25 | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask Method |

Experimental Protocols for Solubility Determination

Two primary methods are recommended for determining the thermodynamic solubility of this compound: the Shake-Flask Method and Potentiometric Titration.

4.1. Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[2][3][4]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

4.2. Potentiometric Titration Method

For ionizable compounds like this compound, potentiometric titration offers an efficient way to determine the pH-solubility profile.[1][5]

Objective: To determine the intrinsic solubility and the pH-dependent solubility profile of this compound.

Materials:

-

This compound

-

Potentiometric titrator with a pH electrode

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Water (deionized or distilled)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Prepare a suspension of this compound in water.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant. The titration is continued until all the solid has dissolved and a clear solution is obtained, followed by further titration of the dissolved acid.

-

Data Analysis: The point at which all the solid has dissolved can be identified from the titration curve. The intrinsic solubility and the pKa can be calculated from the titration data using appropriate thermodynamic models. This method can provide a complete pH-solubility profile from a single experiment.[5]

Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Logical Relationship for pH-Dependent Aqueous Solubility

Caption: Influence of pH on the aqueous solubility of a weak acid.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Ethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(Ethylthio)propanoic acid. The information herein is curated for professionals in research and development who require a deep understanding of the molecule's behavior under thermal stress. This document outlines key thermal properties, potential degradation products, and detailed experimental protocols for thermal analysis.

Core Thermal Properties

Table 1: Quantitative Thermal Data for this compound

| Property | Value | Notes |

| Boiling Point | 227.9 °C at 760 mmHg[] | This indicates the temperature at which the liquid converts to a vapor at atmospheric pressure. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOx) | Inferred from structurally similar compounds containing sulfur and carboxylic acid moieties[2]. The specific nature of the sulfur oxides would depend on the oxygen availability during decomposition. |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and degradation of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is a primary method for determining the thermal stability of a material.[3]

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. An air or oxygen atmosphere can be used to study oxidative stability.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[4]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6]

Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An inert atmosphere should be maintained within the sample chamber.

-

Reference: An empty, hermetically sealed pan of the same type.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

An endothermic peak will indicate melting, and the peak onset provides the melting temperature. The area under the peak corresponds to the heat of fusion.

-

Sharp exothermic or endothermic peaks at higher temperatures can indicate decomposition events.

-

Degradation Profile and Pathway

The degradation of this compound under thermal stress is expected to proceed through the cleavage of its weakest bonds. The C-S and S-C bonds in the thioether linkage, as well as the decarboxylation of the carboxylic acid group, are likely points of initial fragmentation.

Expected Degradation Products:

Based on the elemental composition (Carbon, Hydrogen, Oxygen, Sulfur), the primary decomposition products in an inert atmosphere are likely to be:

-

Carbon Dioxide (CO₂): From the decarboxylation of the carboxylic acid group.

-

Ethene (C₂H₄): From the fragmentation of the ethyl group.

-

Hydrogen Sulfide (H₂S) or other volatile sulfur compounds: From the breakdown of the thioether.

-

Various small organic fragments.

In the presence of oxygen, the degradation will be oxidative, leading to the formation of:

-

Carbon Oxides (CO, CO₂)

-

Sulfur Oxides (SO₂, SO₃)

-

Water (H₂O)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments to fully characterize the thermal properties of this compound.

Caption: Experimental workflow for thermal analysis.

This guide provides a foundational understanding of the thermal stability and degradation of this compound. For definitive characterization, the experimental protocols outlined should be performed. The resulting data will be critical for ensuring the safe handling, storage, and application of this compound in research and drug development.

References

The Discovery and Natural Occurrence of Thioether Propanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioether propanoic acids are a class of sulfur-containing organic compounds characterized by a propanoic acid backbone with a thioether linkage. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of key thioether propanoic acids, including 3-(methylthio)propanoic acid, 2,2'-thiodiacetic acid, and 3,3'-thiodipropionic acid. The document details quantitative data on their presence in natural sources, outlines experimental protocols for their analysis, and explores their known biological and ecological signaling roles. This guide is intended to be a valuable resource for researchers in natural product chemistry, food science, and drug development.

Introduction

Thioether-containing molecules are found throughout nature and play diverse roles in biological systems. This guide focuses on a specific subgroup: thioether propanoic acids. These compounds are of interest due to their contributions to the flavor and aroma of foods, their involvement in metabolic pathways, and their potential as signaling molecules. We will delve into the specifics of three key thioether propanoic acids:

-

3-(Methylthio)propanoic acid (MMPA): A significant contributor to the aroma of certain fruits and a known intermediate in methionine metabolism.

-

2,2'-Thiodiacetic acid (Thiodiglycolic acid): Primarily known as a metabolite of various industrial compounds.

-

3,3'-Thiodipropionic acid (TDPA): A compound with industrial applications as an antioxidant, with some evidence of microbial metabolism.

3-(Methylthio)propanoic Acid (MMPA)

Discovery and Natural Occurrence

3-(Methylthio)propanoic acid, also known as 3-(methylsulfanyl)propanoic acid, is a naturally occurring sulfur-containing carboxylic acid. Its discovery is closely linked to the study of fruit aromas, particularly that of pineapple (Ananas comosus). Early research into the complex bouquet of volatile organic compounds that constitute pineapple's characteristic scent identified esters of MMPA as key contributors.[1] It is a significant volatile component in several other fruits and fermented products as well.[2]

Beyond its role as a flavor compound, MMPA was identified as an intermediate in the mammalian metabolism of the essential amino acid L-methionine.[3] This discovery highlighted its endogenous presence in biological systems. MMPA has also been found in other food items such as asparagus, beer, and white wine, where it contributes to the overall flavor profile, though often at lower concentrations than in pineapple.[3] Certain microorganisms, like Enterobacter intermedium, are also capable of producing MMPA.[2]

Quantitative Data

The concentration of 3-(methylthio)propanoic acid and its esters can vary significantly depending on the natural source, cultivar, and environmental conditions. The following table summarizes available quantitative data for its methyl and ethyl esters in different pineapple varieties.

| Pineapple Variety | Compound | Concentration (µg/kg) | Reference |

| Moris | Methyl 3-(methylthio)propanoate | 307 ± 9.7 | [4] |

| MD2 | Methyl 3-(methylthio)propanoate | - | [4] |

| N36 | Methyl 3-(methylthio)propanoate | 28.7 ± 1.0 | [4] |

| Maspine | Methyl 3-(methylthio)propanoate | - | [4] |

| Sarawak | Methyl 3-(methylthio)propanoate | 17.0 ± 0.1 | [4] |

| Josapine | Methyl 3-(methylthio)propanoate | - | [4] |

| Cayenne (Pulp) | Ethyl 3-(methylthio)propanoate | 91.21 | [5] |

| Cayenne (Core) | Ethyl 3-(methylthio)propanoate | 42.67 | [5] |

| Summer Fruit | Methyl 3-(methylthio)propanoate | 4.09% (relative content) | [6] |

| Winter Fruit | Methyl 3-(methylthio)propanoate | 0.99% (relative content) | [6] |

| Spring Fruit | Methyl 3-(methylthio)propanoate | 0.89% (relative content) | [6] |

| Autumn Fruit | Methyl 3-(methylthio)propanoate | 0.45% (relative content) | [6] |

Biosynthesis

MMPA is a product of the catabolism of L-methionine. The primary biosynthetic pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate (KMTB). KMTB is then oxidatively decarboxylated to yield 3-(methylthio)propanoic acid.[2]

Experimental Protocols: Analysis of MMPA in Pineapple

A common method for the analysis of volatile compounds like MMPA and its esters in pineapple is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

-

Homogenize fresh pineapple pulp in a blender.

-

Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 2 g of NaCl and 5 mL of ultrapure water) to the vial to improve the release of volatile compounds.

-

Add an internal standard solution (e.g., 2-octanol) for quantification.

-

Seal the vial tightly with a PTFE-faced silicone septum.

-

Equilibrate the sealed vial at a constant temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

-

Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C for 5 min) in splitless mode.

-

Separate the compounds on a capillary column (e.g., DB-WAX or HP-5MS). A typical oven temperature program starts at 40°C, holds for a few minutes, and then ramps up to a final temperature of around 240°C.

-

Detect and identify the compounds using a mass spectrometer. Identification is achieved by comparing the mass spectra of the eluted compounds with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

Signaling Pathways

While direct involvement of MMPA in classical intracellular signaling pathways has not been extensively documented, recent research points to its role in ecological signaling. A 2024 study demonstrated that MMPA produced by Bacillus thuringiensis exhibits high nematicidal activity against the root-knot nematode Meloidogyne incognita. The study also found that MMPA can act as an attractant for the nematode and promote the growth of tomato plants. This suggests a role for MMPA in inter-kingdom communication and defense in the rhizosphere.

2,2'-Thiodiacetic Acid (Thiodiglycolic Acid)

Discovery and "Natural" Occurrence

The discovery and reporting of 2,2'-thiodiacetic acid are not linked to its isolation as a primary metabolite from a natural source. Instead, it has been identified as a urinary metabolite in animals and humans exposed to various industrial chemicals, such as vinyl chloride, 1,2-dichloroethane, and mustard gas.[7] In this context, its presence is an indicator of exposure to these xenobiotics rather than a result of endogenous biosynthesis from natural precursors. There is limited evidence of its occurrence as a bona fide natural product in organisms not exposed to such contaminants.

3,3'-Thiodipropionic Acid (TDPA)

Discovery and Natural Occurrence

Similar to 2,2'-thiodiacetic acid, the discovery of 3,3'-thiodipropionic acid is not well-documented from a natural product isolation perspective. It is primarily known for its industrial applications as an antioxidant in plastics, food packaging, and cosmetics.[8][9] While not widely reported as a common natural product, there is evidence of its metabolism by microorganisms. For instance, the bacterium Variovorax paradoxus can utilize TDPA as a sole source of carbon and energy.[6] This indicates that pathways for its degradation exist in the microbial world, although its natural abundance in the environment is not well characterized.

Conclusion

The thioether propanoic acids discussed in this guide exhibit a range of origins and biological relevance. 3-(Methylthio)propanoic acid stands out as a well-established natural product, contributing significantly to the flavor of fruits like pineapple and playing a role in methionine metabolism. Its recently discovered ecological signaling functions open new avenues for research. In contrast, 2,2'-thiodiacetic acid and 3,3'-thiodipropionic acid are primarily known in the context of xenobiotic metabolism and industrial applications, respectively, with their natural occurrence being poorly documented. Further research is needed to fully elucidate the presence and potential biological roles of these latter compounds in various organisms and ecosystems. This guide provides a foundational understanding for researchers and professionals in the fields of natural product chemistry, food science, and drug development, highlighting the importance of sulfur-containing compounds in biological and industrial systems.

References

- 1. The chemistry of Pineapple - Blog — Scentspiracy [scentspiracy.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio-conferences.org [bio-conferences.org]